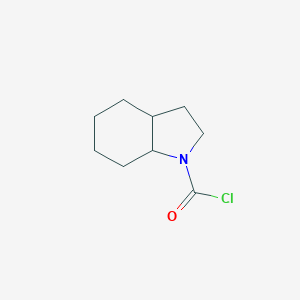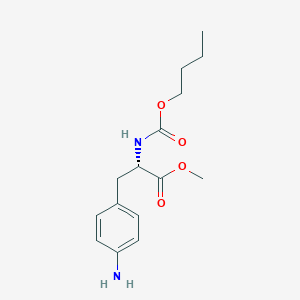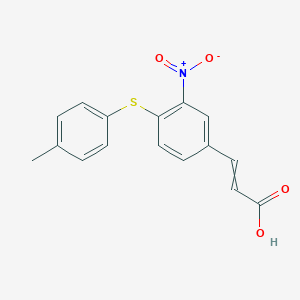![molecular formula C18H25N4O6P B070516 Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb CAS No. 166115-75-9](/img/structure/B70516.png)
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, 4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of phosphonic acid depends on its specific application. In agriculture, it acts as a chelating agent by forming stable complexes with metal ions, which increases their solubility and availability for plant uptake. In medicine, it inhibits the activity of certain enzymes, such as dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides that are essential for cancer cell growth. In materials science, it modifies the surface properties of materials by forming strong chemical bonds with the surface atoms.
Biochemical and Physiological Effects:
Phosphonic acid has been shown to have various biochemical and physiological effects, depending on the specific application. In agriculture, it can improve plant growth and yield by enhancing nutrient uptake. In medicine, it can inhibit cancer cell growth and induce apoptosis, or programmed cell death. In materials science, it can improve the mechanical and thermal properties of materials by modifying their surface chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using phosphonic acid in lab experiments include its high stability, low toxicity, and ease of synthesis. Additionally, it can be easily modified to suit specific applications. However, its limitations include its relatively low solubility in water and its potential to form insoluble complexes with metal ions, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for the research and development of phosphonic acid. In agriculture, it could be further investigated as a potential alternative to traditional fertilizers, which can have negative environmental impacts. In medicine, it could be developed as a targeted anticancer therapy that selectively inhibits cancer cell growth without affecting healthy cells. In materials science, it could be used to develop new materials with improved properties, such as self-healing materials or materials with enhanced electrical conductivity. Additionally, further research could be conducted to better understand the mechanism of action of phosphonic acid and its potential applications in various fields.
Conclusion:
Phosphonic acid, 4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb, is a compound with significant potential applications in various fields, including agriculture, medicine, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of phosphonic acid could lead to new and innovative solutions in these fields.
Méthodes De Synthèse
The synthesis of phosphonic acid involves the reaction between 6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxylic acid and chloroacetic acid. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, and under controlled temperature and pressure conditions. The resulting product is purified using various techniques, such as recrystallization or chromatography.
Applications De Recherche Scientifique
Phosphonic acid has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, it has been used as a chelating agent to enhance the uptake of nutrients by plants. In medicine, it has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In materials science, it has been used as a surface modifier to improve the properties of various materials, such as polymers and ceramics.
Propriétés
Numéro CAS |
166115-75-9 |
|---|---|
Formule moléculaire |
C18H25N4O6P |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-(diethoxyphosphorylmethyl)benzamide |
InChI |
InChI=1S/C18H25N4O6P/c1-5-27-29(26,28-6-2)11-12-7-9-13(10-8-12)16(23)20-14-15(19)21(3)18(25)22(4)17(14)24/h7-10H,5-6,11,19H2,1-4H3,(H,20,23) |
Clé InChI |
KYDKPQWVWFLYDN-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N)OCC |
SMILES canonique |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N)OCC |
Synonymes |
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carbonyl]phenyl]methyl]-, diethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)
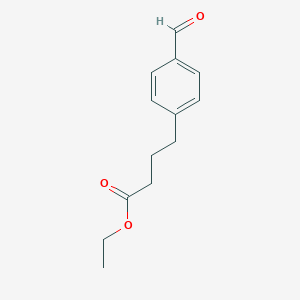

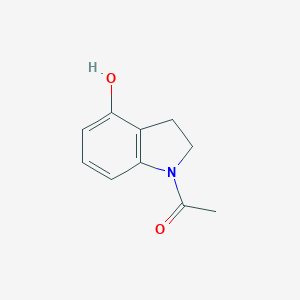
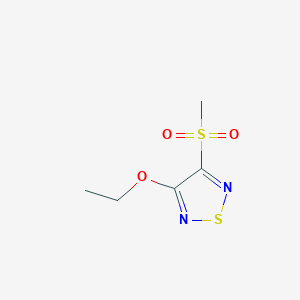
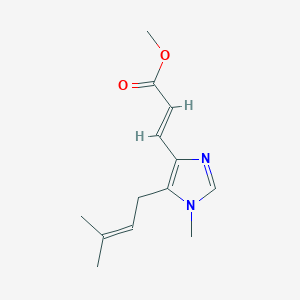
![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)
